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Compound of Interest

Compound Name: 7Z-Trifostigmanoside |

Cat. No.: B12409339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
7Z-Trifostigmanoside I, a bioactive glycoside isolated from sweet potato (Ipomoea batatas).
The information presented herein is intended to support researchers and professionals in the
fields of natural product chemistry, pharmacology, and drug development in their efforts to
identify, characterize, and utilize this compound.

Mass Spectrometry (MS) Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) has been utilized
to determine the molecular formula of 7Z-Trifostigmanoside I.

Parameter Observed Value

Molecular Formula C24H38012

lonization Mode Positive

[M+Na]* m/z 541.2261

Key Fragments m/z 387 [M-H-Api]*, m/z 225 [M-H-Api-glc]*
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products
like 7Z-Trifostigmanoside I. The following tables summarize the reported *H and 3C NMR

data.

Table 2.1: *C NMR Spectroscopic Data (CDsOD)
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Position Chemical Shift (6) ppm
1 41.02
2 50.7
3 199.7
4 125.7
5 165.8
6 77.7
7 130.31
8 133.3
9 75.4
10 19.70
11 22.02
12 23.32
13 18.13
1 101.3
2 77.2
3' 75.4
4 64.7
5' 73.4
6' 61.3
1" 109.3
2" 76.5
3" 79.2
4" 59.6
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5" 70.2

Table 2.2: Partial *H NMR Spectroscopic Data (CD3OD)

While a complete list of proton assignments is not available in the reviewed literature, key
characteristic signals have been reported.

Chemical Shift ()

Proton Multiplicity J (Hz)
ppm

H-13 1.83 S

H-10 1.29 d 6.4

H-12 1.04 S

H-11 1.03 S

Infrared (IR) and Ultraviolet-Visible (UV)
Spectroscopy

Specific IR and UV-Vis spectroscopic data for 7Z-Trifostigmanoside | are not readily available
in the public domain. However, the general approach to obtaining and interpreting this data for
a compound of this class is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom
Bombardment (FAB) source.

o Sample Preparation: The purified compound is dissolved in a suitable matrix, such as m-
nitrobenzyl alcohol, and applied to the FAB probe tip.
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» Data Acquisition: The sample is ionized in the positive ion mode, and the mass-to-charge
ratio (m/z) of the resulting ions is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data
acquisition.

o Sample Preparation: 5-10 mg of purified 7Z-Trifostigmanoside I is dissolved in 0.5-0.6 mL
of deuterated methanol (CDsOD) and transferred to a 5 mm NMR tube.

e 1H NMR: Standard one-dimensional proton spectra are acquired to determine chemical
shifts, multiplicities, and coupling constants.

e 13C NMR: Proton-decoupled 3C NMR spectra are recorded to identify all unique carbon
signals.

» 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the
molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations
between protons and carbons (typically over 2-3 bonds), which is crucial for connecting
different structural fragments.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the dried sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film
on a salt plate (e.g., NaCl or KBr).
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» Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded,
typically in the range of 4000-400 cm~1. Expected characteristic absorptions for 7Z-
Trifostigmanoside | would include O-H stretching (from hydroxyl groups), C-H stretching
(from alkyl groups), C=0 stretching (from the ketone), C=C stretching (from the alkene), and
C-O stretching (from the glycosidic linkages and hydroxyl groups).

Ultraviolet-Visible (UV) Spectroscopy

e Instrumentation: A UV-Visible spectrophotometer.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent, such as methanol or ethanol.

o Data Acquisition: The absorbance of the solution is measured over a range of wavelengths
(typically 200-400 nm). The presence of a chromophore, such as the a,B-unsaturated ketone
system in 7Z-Trifostigmanoside I, would be expected to produce a characteristic absorption
maximum (Amax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of a natural product like 7Z-Trifostigmanoside I.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 7Z-Trifostigmanoside I: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409339#spectroscopic-data-of-7z-
trifostigmanoside-i-nmr-ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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